Phosphonium, 2-butene-1,4-diylbis[triphenyl-
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Overview
Description
Phosphonium, 2-butene-1,4-diylbis[triphenyl- is a chemical compound with the molecular formula C40H36P2. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a 2-butene-1,4-diyl linker.
Preparation Methods
The synthesis of Phosphonium, 2-butene-1,4-diylbis[triphenyl- typically involves the reaction of triphenylphosphine with 1,4-dibromo-2-butene. This reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled conditions. The product is then purified through recrystallization or other appropriate methods .
Chemical Reactions Analysis
Phosphonium, 2-butene-1,4-diylbis[triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Scientific Research Applications
Phosphonium, 2-butene-1,4-diylbis[triphenyl- has several scientific research applications:
Materials Science: It is used in the synthesis of hybrid materials with unique luminescent properties.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Applications: It has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains.
Industrial Applications: The compound is used in the production of advanced materials with improved thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of Phosphonium, 2-butene-1,4-diylbis[triphenyl- involves its ability to interact with various molecular targets. The phosphonium groups can facilitate electron transfer processes, making the compound effective in catalytic applications. Additionally, its unique structure allows it to form stable complexes with metal ions, which can enhance its antimicrobial activity .
Comparison with Similar Compounds
Phosphonium, 2-butene-1,4-diylbis[triphenyl- can be compared with other similar compounds such as:
Phosphonium, ethane-1,2-diylbis[triphenyl-: This compound has a shorter linker and different reactivity.
Phosphonium, propane-1,3-diylbis[triphenyl-: This compound has a slightly longer linker and exhibits different physical and chemical properties. The uniqueness of Phosphonium, 2-butene-1,4-diylbis[triphenyl- lies in its specific linker length, which influences its reactivity and applications.
Biological Activity
Phosphonium compounds, particularly those with triphenyl groups, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, 2-butene-1,4-diylbis[triphenyl-] , exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Formula:
- IUPAC Name: Phosphonium, 2-butene-1,4-diylbis[triphenyl-]
- Molecular Formula: C28H30P
- Molecular Weight: 434.51 g/mol
Mechanisms of Biological Activity
The biological activity of phosphonium compounds can be attributed to several mechanisms:
- Antimicrobial Activity:
- Antioxidant Properties:
-
Anticancer Activity:
- Phosphonium-based ionic liquids have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways . For example, tetrabutylphosphonium salts were effective against a range of human tumor cell lines .
1. Antibacterial Efficacy Against Acinetobacter baumannii
A study evaluated the antibacterial activity of phosphonium ionic liquids against Acinetobacter baumannii, a notorious pathogen known for its multidrug resistance. The results indicated that specific alkyl triphenylphosphonium bromides exhibited pronounced antimicrobial activity, suggesting their potential as lead structures in drug development .
Compound | Activity Against A. baumannii | Mechanism |
---|---|---|
Tetrabutylphosphonium bromide | High | Membrane disruption |
Dodecyl(triphenyl)phosphonium | Moderate | Metabolic interference |
2. Antioxidant Activity Assessment
Research has shown that phosphonium compounds possess significant antioxidant properties. A comparative study highlighted that triphenylphosphonium derivatives could scavenge free radicals effectively, which is crucial in mitigating oxidative damage in biological systems .
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Triphenylphosphonium chloride | 85% | 15 |
Tetrabutylphosphonium bromide | 78% | 20 |
3. Cytotoxicity in Cancer Research
In vitro studies demonstrated that phosphonium compounds could induce apoptosis in various cancer cell lines. For example, a series of experiments revealed that certain triphenylphosphonium derivatives were effective against breast cancer cells by triggering apoptotic pathways through mitochondrial dysfunction .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 10 | Mitochondrial disruption |
HeLa (cervical cancer) | 12 | Apoptosis induction |
Properties
CAS No. |
554419-94-2 |
---|---|
Molecular Formula |
C40H36P2+2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium |
InChI |
InChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-32H,33-34H2/q+2 |
InChI Key |
UOISPEMFOAAJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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